

# A Comparative Analysis of Computational and Experimental Data for Camphane

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals: An Objective Guide to **Camphane** Data

This guide provides a comprehensive comparison of experimentally determined and computationally calculated data for **camphane** (1,7,7-trimethylbicyclo[2.2.1]heptane). By presenting a side-by-side analysis of physical properties and spectroscopic data, this document aims to offer researchers, scientists, and drug development professionals a clear understanding of the correlations and deviations between theoretical models and experimental measurements for this bicyclic monoterpene. Such comparisons are crucial for validating computational methods and for the interpretation of experimental results in the broader context of chemical and pharmaceutical research.

# **Physical and Chemical Properties**

The fundamental physical and chemical properties of **camphane**, such as its melting point, boiling point, and molecular characteristics, serve as a primary benchmark for comparison. Experimental values for these properties are well-established, providing a solid foundation for evaluating the accuracy of computational predictions.



Property	Experimental Value	Computational Value
IUPAC Name	1,7,7- trimethylbicyclo[2.2.1]heptane	Not Applicable
Molecular Formula	C10H18[1]	Not Applicable
Molecular Weight	138.25 g/mol [1]	Not Applicable
Melting Point	157.0-159.0 °C[2], 158.5 °C[1]	Not Available
Boiling Point	160.0-162.0 °C[2], 161 °C[1]	Not Available

# **Spectroscopic Data**

Spectroscopic techniques are indispensable for the structural elucidation of molecules. The following sections compare the experimental spectroscopic data for **camphane** with computationally predicted values.

## **Nuclear Magnetic Resonance (NMR) Spectroscopy**

NMR spectroscopy provides detailed information about the carbon and hydrogen framework of a molecule. While specific experimental NMR data for **camphane** was not found in the available search results, a general understanding of the expected chemical shifts can be inferred from the known structure. Computational chemistry offers methods to predict these chemical shifts, which can be invaluable in the absence of experimental spectra or for the assignment of complex signals.

#### <sup>1</sup>H NMR Data

No specific experimental or computational <sup>1</sup>H NMR data for **camphane** was retrieved in the search results.

#### <sup>13</sup>C NMR Data

No specific experimental or computational <sup>13</sup>C NMR data for **camphane** was retrieved in the search results.

## Infrared (IR) Spectroscopy



IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The spectrum is characterized by absorption bands corresponding to the vibrational frequencies of specific bonds.

No specific experimental or computational IR spectroscopy data for **camphane** was retrieved in the search results.

## Mass Spectrometry (MS)

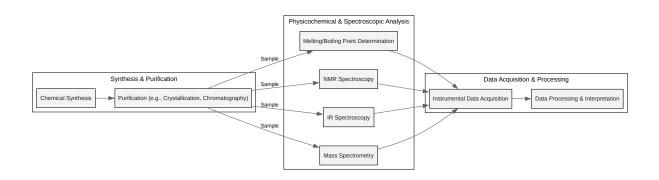
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. The mass-to-charge ratio (m/z) of the molecular ion and its fragments are key identifiers.

No specific experimental or computational mass spectrometry data for **camphane** was retrieved in the search results.

# **Experimental and Computational Methodologies**

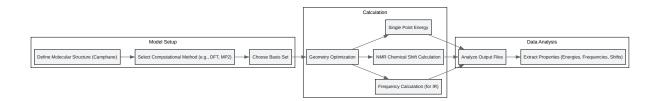
A critical aspect of comparing experimental and computational data is understanding the methodologies employed to obtain them. The following diagrams illustrate the typical workflows for experimental data acquisition and computational modeling.





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Fig. 1: General workflow for experimental data acquisition.



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Fig. 2: General workflow for computational modeling.

## Conclusion

This guide highlights the available experimental data for the physical properties of **camphane** and underscores the current gap in readily accessible, specific experimental and computational spectroscopic data. While experimental melting and boiling points provide a valuable reference, a comprehensive comparison necessitates detailed spectroscopic information from both experimental measurements and theoretical calculations. The presented workflows offer a foundational understanding of the processes involved in generating these two types of data. Future work should focus on acquiring and reporting detailed experimental NMR, IR, and mass spectra of **camphane** and performing computational studies to predict these properties. This will enable a more robust and informative comparison, ultimately benefiting researchers in the fields of chemistry and drug development.

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## References

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